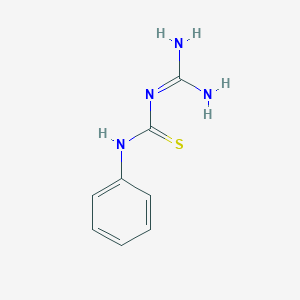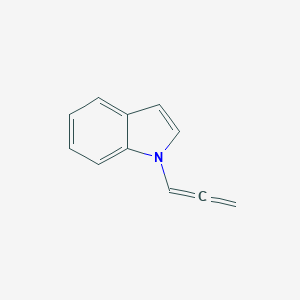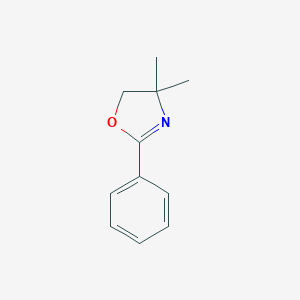
3,4,5-Trimethoxyphenyl isocyanate
Overview
Description
3,4,5-Trimethoxyphenyl isocyanate: is an organic compound with the molecular formula C10H11NO4 . It is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further bonded to an isocyanate group. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxyphenyl isocyanate can be synthesized through the reaction of 3,4,5-trimethoxyaniline with phosgene. The reaction typically occurs in an inert solvent such as dichloromethane under controlled temperature conditions to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process ensures high yield and purity of the final product, which is essential for its applications in various fields .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,4,5-Trimethoxyphenyl isocyanate undergoes nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines to form urea derivatives.
Addition Reactions: The compound can participate in addition reactions with alcohols to form carbamate esters.
Common Reagents and Conditions:
Amines: Used in nucleophilic substitution reactions to form urea derivatives.
Alcohols: Used in addition reactions to form carbamate esters.
Solvents: Dichloromethane and other inert solvents are commonly used to facilitate these reactions.
Major Products Formed:
Urea Derivatives: Formed from the reaction with amines.
Carbamate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
Chemistry: 3,4,5-Trimethoxyphenyl isocyanate is used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: The compound has been studied for its potential biological activities, including anti-cancer properties. It is used in the synthesis of molecules that can inhibit enzymes and proteins involved in cancer cell proliferation .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings due to its reactivity with various nucleophiles .
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxyphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent bonds. This interaction can inhibit the activity of target proteins, which is particularly useful in the development of anti-cancer agents .
Comparison with Similar Compounds
3,4,5-Trimethoxyphenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of an isocyanate group.
3,4,5-Trimethoxybenzyl isocyanate: Contains a benzyl group in place of the phenyl group.
Uniqueness: 3,4,5-Trimethoxyphenyl isocyanate is unique due to its specific reactivity with nucleophiles, making it a valuable compound in organic synthesis and medicinal chemistry. Its ability to form stable covalent bonds with proteins and enzymes sets it apart from other similar compounds .
Properties
IUPAC Name |
5-isocyanato-1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-13-8-4-7(11-6-12)5-9(14-2)10(8)15-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJXWPHZDBIHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333714 | |
| Record name | 5-Isocyanato-1,2,3-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016-19-9 | |
| Record name | 5-Isocyanato-1,2,3-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Trimethoxyphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)




